molecular formula C22H22N4O3S4 B2456870 4-(2-methylpiperidin-1-yl)sulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide CAS No. 500149-70-2

4-(2-methylpiperidin-1-yl)sulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide

Cat. No. B2456870
M. Wt: 518.68
InChI Key: JUOVTKNYKCGEME-UHFFFAOYSA-N
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Description

4-(2-methylpiperidin-1-yl)sulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide is a useful research compound. Its molecular formula is C22H22N4O3S4 and its molecular weight is 518.68. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Potential

Compounds with structural elements similar to the one of interest have been synthesized and evaluated for their anticancer properties. For example, derivatives of indapamide, including those incorporating sulfonyl and benzamide groups, demonstrated proapoptotic activity on melanoma cell lines, highlighting their potential as anticancer agents (Ö. Yılmaz et al., 2015). These findings suggest that related compounds could be explored for similar therapeutic applications.

Antimicrobial and Antifungal Action

Research into sulfonyl-substituted nitrogen-containing heterocycles has identified compounds with significant antimicrobial and antifungal activities. Specifically, certain derivatives exhibited sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (I. Sych et al., 2019). This indicates the potential of structurally related compounds in addressing various microbial infections.

Electrophysiological Activity

Studies on N-substituted imidazolylbenzamides and benzene-sulfonamides have revealed compounds with significant cardiac electrophysiological activity, demonstrating their potential as selective class III antiarrhythmic agents (T. K. Morgan et al., 1990). This suggests that compounds with similar structural features could be valuable in the development of new treatments for cardiac arrhythmias.

Synthesis and Material Science Applications

The synthesis of benzothiazoles and thiazolopyridines, often found in pharmaceuticals and organic materials, has been facilitated by metal- and reagent-free methods. These methods provide access to a variety of compounds through electrochemical C–H thiolation, indicating the potential for these compounds in creating novel materials and drugs (Xiang-Yang Qian et al., 2017).

Antimalarial and COVID-19 Research

Sulfonamides have been investigated for their antimalarial activity and potential utility in COVID-19 treatment, emphasizing the relevance of sulfonamide derivatives in addressing global health challenges (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

properties

IUPAC Name

4-(2-methylpiperidin-1-yl)sulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S4/c1-13-5-3-4-12-26(13)33(28,29)15-8-6-14(7-9-15)20(27)25-21-23-16-10-11-17-19(18(16)31-21)32-22(24-17)30-2/h6-11,13H,3-5,12H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOVTKNYKCGEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C5=C(C=C4)N=C(S5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-methylpiperidin-1-yl)sulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide

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